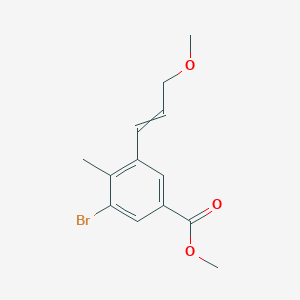
Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate is an organic compound with the molecular formula C12H15FO4S It is a derivative of phenylacetic acid, characterized by the presence of an ethylsulfonyl group and a fluorine atom on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate typically involves the esterification of 4-ethylsulfonyl-3-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid esters.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-fluorophenyl)acetate: Lacks the ethylsulfonyl group, resulting in different chemical and biological properties.
Ethyl 2-(4-ethylsulfonylphenyl)acetate: Lacks the fluorine atom, affecting its reactivity and interactions with biological targets.
The presence of both the ethylsulfonyl group and the fluorine atom in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Fórmula molecular |
C12H15FO4S |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
ethyl 2-(4-ethylsulfonyl-3-fluorophenyl)acetate |
InChI |
InChI=1S/C12H15FO4S/c1-3-17-12(14)8-9-5-6-11(10(13)7-9)18(15,16)4-2/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
LUBCBPYUDQNGTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=C(C=C1)S(=O)(=O)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)



![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)





